molecular formula C12H12N2O3 B6385488 (2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine, 95% CAS No. 1261979-93-4

(2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine, 95%

Cat. No. B6385488
CAS RN: 1261979-93-4
M. Wt: 232.23 g/mol
InChI Key: WXVKECRFFAGKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine, commonly referred to as DHMPP, is a naturally occurring compound that is found in many plants and has a wide range of applications in scientific research. DHMPP is a heterocyclic compound that has been studied for its potential to act as an antioxidant, as well as its ability to act as a potential inhibitor in certain biochemical pathways. DHMPP has a wide variety of biological activities and has been used in a variety of laboratory experiments.

Scientific Research Applications

DHMPP has a wide variety of scientific research applications. It has been used as an antioxidant in cell culture experiments and has been shown to protect cells from oxidative damage. DHMPP has also been used as a potential inhibitor in biochemical pathways, such as the proteasome pathway. It has been used to study the effects of oxidative stress on cells and has been used to investigate the effects of certain drugs on cell viability.

Mechanism of Action

DHMPP is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also thought to act as an inhibitor in certain biochemical pathways, such as the proteasome pathway. In this pathway, DHMPP is thought to bind to the proteasome and prevent its activity.
Biochemical and Physiological Effects
DHMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative damage and to prevent the formation of reactive oxygen species. It has also been shown to inhibit the proteasome pathway and to reduce the levels of certain proteins in cells. Additionally, DHMPP has been shown to reduce inflammation and to have anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using DHMPP in laboratory experiments is its high purity (95%) and its wide range of biological activities. DHMPP is easy to synthesize and can be used in a variety of experiments. The main limitation of using DHMPP in laboratory experiments is the lack of information about its mechanism of action and its effects on human health.

Future Directions

The future directions for DHMPP research include further investigations into its mechanism of action and its effects on human health. Additionally, further studies should be conducted to determine its potential as an antioxidant and an inhibitor of certain biochemical pathways. Additionally, further research should be conducted to determine its potential as an anti-cancer agent and its potential use in drug development. Finally, further research should be conducted to investigate the effects of DHMPP on other biological pathways and its potential use in other laboratory experiments.

Synthesis Methods

DHMPP can be synthesized from the reaction of 2,4-dihydroxy-5-methylphenylpyrimidine (DHMP) and 2-methoxy-5-methylphenol (MMM). The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of around 80°C. The reaction yields DHMPP as the main product, along with some byproducts. The yield of the reaction is typically around 95%.

properties

IUPAC Name

5-(2-methoxy-5-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-3-4-10(17-2)8(5-7)9-6-13-12(16)14-11(9)15/h3-6H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVKECRFFAGKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine

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